molecular formula C13H8ClFN6O B11612800 N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B11612800
M. Wt: 318.69 g/mol
InChI Key: CDYDBIHTDBOTQT-PTXOJBNSSA-N
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Description

(E)-1-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a pyrimidine ring, a phenyl group, and a triazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving chlorination and fluorination.

    Coupling with Phenyl Group: The pyrimidine intermediate is then coupled with a phenyl group through an ether linkage.

    Introduction of the Triazole Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(E)-1-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

    Triazole Compounds: Molecules containing the triazole ring with varying functional groups.

Uniqueness

(E)-1-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE stands out due to its unique combination of a pyrimidine ring, phenyl group, and triazole ring. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C13H8ClFN6O

Molecular Weight

318.69 g/mol

IUPAC Name

(E)-1-[4-(2-chloro-5-fluoropyrimidin-4-yl)oxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C13H8ClFN6O/c14-13-16-6-11(15)12(20-13)22-10-3-1-9(2-4-10)5-19-21-7-17-18-8-21/h1-8H/b19-5+

InChI Key

CDYDBIHTDBOTQT-PTXOJBNSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C=NN=C2)OC3=NC(=NC=C3F)Cl

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)OC3=NC(=NC=C3F)Cl

Origin of Product

United States

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